molecular formula C24H16Cl2FN5O2 B15087361 N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide CAS No. 477732-67-5

N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide

Cat. No.: B15087361
CAS No.: 477732-67-5
M. Wt: 496.3 g/mol
InChI Key: YIAKMMSVMHHLDV-XODNFHPESA-N
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Description

N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide involves multiple steps. The synthetic route typically starts with the preparation of the core pyrazole structure, followed by the introduction of the dichlorophenyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic effects. Additionally, in the industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide stands out due to its unique chemical structure and properties. Similar compounds include 3-(3,4-Dichlorophenyl)-1,1-dimethylurea and other dichlorophenyl derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior .

Properties

CAS No.

477732-67-5

Molecular Formula

C24H16Cl2FN5O2

Molecular Weight

496.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxamide

InChI

InChI=1S/C24H16Cl2FN5O2/c25-20-11-10-18(12-21(20)26)29-23(33)24(34)30-28-13-16-14-32(19-4-2-1-3-5-19)31-22(16)15-6-8-17(27)9-7-15/h1-14H,(H,29,33)(H,30,34)/b28-13+

InChI Key

YIAKMMSVMHHLDV-XODNFHPESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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